4-Fluoro-3-(Hydroxymethyl)Benzonitrile
CAS No.: 856931-47-0
Cat. No.: VC2910587
Molecular Formula: C8H6FNO
Molecular Weight: 151.14 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 856931-47-0 |
|---|---|
| Molecular Formula | C8H6FNO |
| Molecular Weight | 151.14 g/mol |
| IUPAC Name | 4-fluoro-3-(hydroxymethyl)benzonitrile |
| Standard InChI | InChI=1S/C8H6FNO/c9-8-2-1-6(4-10)3-7(8)5-11/h1-3,11H,5H2 |
| Standard InChI Key | XNUXONXEQMBVLJ-UHFFFAOYSA-N |
| SMILES | C1=CC(=C(C=C1C#N)CO)F |
| Canonical SMILES | C1=CC(=C(C=C1C#N)CO)F |
Introduction
Physical and Chemical Properties
Basic Identification Information
The fundamental properties of 4-Fluoro-3-(hydroxymethyl)benzonitrile provide essential information for researchers working with this compound. Table 1 presents the basic identification parameters that distinguish it from other organic compounds.
Table 1: Basic Identification Information of 4-Fluoro-3-(hydroxymethyl)benzonitrile
| Parameter | Value |
|---|---|
| Common Name | 4-Fluoro-3-(hydroxymethyl)benzonitrile |
| CAS Number | 856931-47-0 |
| Molecular Formula | C8H6FNO |
| Molecular Weight | 151.138 g/mol |
| Exact Mass | 151.043335 |
Physical Properties
The physical properties of 4-Fluoro-3-(hydroxymethyl)benzonitrile are crucial for understanding its behavior in various environments and for developing appropriate handling and processing protocols. Table 2 summarizes these important physical characteristics.
Table 2: Physical Properties of 4-Fluoro-3-(hydroxymethyl)benzonitrile
| Property | Value |
|---|---|
| Density | 1.3±0.1 g/cm³ |
| Boiling Point | 286.4±25.0 °C at 760 mmHg |
| Flash Point | 127.0±23.2 °C |
| PSA (Polar Surface Area) | 44.02000 |
| LogP | 0.51 |
| Vapour Pressure | 0.0±0.6 mmHg at 25°C |
| Index of Refraction | 1.546 |
Synthesis Methods
Common Synthesis Routes
The synthesis of 4-Fluoro-3-(hydroxymethyl)benzonitrile can be achieved through several methods, with the most common approach involving the hydroxymethylation of 4-fluorobenzonitrile. This synthetic route typically employs formaldehyde as the hydroxymethylating agent in the presence of a base, such as sodium hydroxide or potassium carbonate.
The general reaction scheme for this synthesis can be represented as:
4-Fluorobenzonitrile + Formaldehyde → 4-Fluoro-3-(hydroxymethyl)benzonitrile
Applications and Research Findings
Medicinal Chemistry Applications
4-Fluoro-3-(hydroxymethyl)benzonitrile has garnered interest in medicinal chemistry due to its unique structural features, which can enhance interactions with biological targets. The compound's functionality makes it valuable in various aspects of drug discovery and development:
As a building block for pharmaceutical synthesis, 4-Fluoro-3-(hydroxymethyl)benzonitrile serves as an important intermediate in the creation of more complex molecules with potential therapeutic applications. Its functional groups provide sites for further chemical modifications, allowing for the development of diverse chemical libraries for drug screening and optimization. The compound's structure can be incorporated into larger molecular frameworks to impart specific properties or to target particular biological pathways.
The presence of the fluorine atom in the molecule can significantly improve the lipophilicity and metabolic stability of drug candidates. Fluorine substitution is a well-established strategy in medicinal chemistry to enhance the bioavailability and pharmacokinetic properties of drug molecules. In the case of 4-Fluoro-3-(hydroxymethyl)benzonitrile, the fluorine at the 4-position can influence the compound's interaction with metabolic enzymes, potentially leading to improved drug half-life and reduced metabolic clearance.
The combination of the fluorine atom, hydroxymethyl group, and nitrile functionality creates a molecule with potential for specific interactions with biological targets. The hydroxymethyl group can participate in hydrogen bonding with protein residues, while the nitrile group can engage in dipole-dipole interactions or act as a hydrogen bond acceptor. These interaction capabilities make 4-Fluoro-3-(hydroxymethyl)benzonitrile and its derivatives interesting candidates for further exploration in drug discovery programs.
Materials Science Applications
Beyond medicinal chemistry, 4-Fluoro-3-(hydroxymethyl)benzonitrile and related compounds have potential applications in materials science:
In functional materials development, the compound's unique combination of functional groups makes it potentially useful for creating materials with specific properties. The hydroxymethyl group provides a site for polymer attachment or cross-linking, while the nitrile group can participate in coordination with metals or other interactions. These features could be exploited in the development of specialty polymers, composites, or functional coatings with tailored properties.
The compound may also find applications in chemical sensors and molecular recognition systems. The functional groups present in 4-Fluoro-3-(hydroxymethyl)benzonitrile could interact with specific analytes, leading to detectable changes in optical, electrical, or other properties. Such systems could be developed for environmental monitoring, medical diagnostics, or industrial quality control applications.
As a precursor for specialized materials, 4-Fluoro-3-(hydroxymethyl)benzonitrile offers opportunities for the synthesis of more complex structures with advanced functionalities. The compound's reactive sites can be utilized in various transformations to create materials with unique electronic, optical, or mechanical properties. These materials might find applications in electronics, optoelectronics, or other high-technology fields.
The versatility of 4-Fluoro-3-(hydroxymethyl)benzonitrile in these applications stems from its unique combination of functional groups, which enables diverse chemical transformations and interactions with other materials or biological systems.
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